N-(4-Methyl-furazan-3-ylmethyl)-2-piperidin-4-yl-acetamide hydrochloride

CAS No.: 1361115-46-9

Cat. No.: VC2714278

Molecular Formula: C11H19ClN4O2

Molecular Weight: 274.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361115-46-9 |

|---|---|

| Molecular Formula | C11H19ClN4O2 |

| Molecular Weight | 274.75 g/mol |

| IUPAC Name | N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-piperidin-4-ylacetamide;hydrochloride |

| Standard InChI | InChI=1S/C11H18N4O2.ClH/c1-8-10(15-17-14-8)7-13-11(16)6-9-2-4-12-5-3-9;/h9,12H,2-7H2,1H3,(H,13,16);1H |

| Standard InChI Key | LUUCUVMHYRGBNB-UHFFFAOYSA-N |

| SMILES | CC1=NON=C1CNC(=O)CC2CCNCC2.Cl |

| Canonical SMILES | CC1=NON=C1CNC(=O)CC2CCNCC2.Cl |

Introduction

Chemical Identity and Structure

Basic Identification

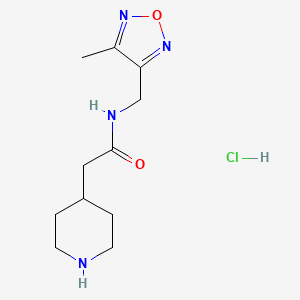

N-(4-Methyl-furazan-3-ylmethyl)-2-piperidin-4-yl-acetamide hydrochloride is identified by the CAS Registry Number 1361115-46-9. It is also referred to by its systematic IUPAC name: N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-piperidin-4-ylacetamide hydrochloride. This nomenclature highlights the key structural components of the molecule, including the furazan ring (1,2,5-oxadiazole) and the piperidine-acetamide moiety.

Structural Components and Features

The compound consists of several key structural components:

-

A 4-methyl-furazan (4-methyl-1,2,5-oxadiazole) ring system

-

A methylene linker connecting the furazan ring to the amide nitrogen

-

An acetamide group (2-piperidin-4-yl-acetamide)

-

A piperidine ring at the 4-position

-

A hydrochloride salt formation

The furazan component is particularly noteworthy as it belongs to the broader class of azole heterocycles, which have demonstrated significant biological activities across various therapeutic areas .

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of N-(4-Methyl-furazan-3-ylmethyl)-2-piperidin-4-yl-acetamide hydrochloride.

| Property | Value |

|---|---|

| Molecular Formula | C11H19ClN4O2 |

| Molecular Weight | 274.75 g/mol |

| Standard InChI | InChI=1S/C11H18N4O2.ClH/c1-8-10(15-17-14-8)7-13-11(16)6-9-2-4-12-5-3-9;/h9,12H,2-7H2,1H3,(H,13,16);1H |

| Standard InChIKey | LUUCUVMHYRGBNB-UHFFFAOYSA-N |

| SMILES | CC1=NON=C1CNC(=O)CC2CCNCC2.Cl |

| Physical State | Solid (presumed based on similar compounds) |

Synthesis and Preparation

Key Reaction Types

The key reaction types typically involved in synthesizing compounds of this nature include:

-

Alkylation reactions for carbon-carbon bond formation

-

Amidation reactions to form the acetamide linkage

-

Salt formation reactions to produce the hydrochloride salt

Similar azole-containing compounds have been synthesized through various methods, including condensation reactions and reductive amination strategies, as demonstrated in the preparation of structurally related compounds .

Purification and Characterization

Purification of N-(4-Methyl-furazan-3-ylmethyl)-2-piperidin-4-yl-acetamide hydrochloride would likely involve standard techniques such as recrystallization, column chromatography, or preparative HPLC. Characterization would typically be performed using:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Elemental analysis

Structural Relationships and Analogues

Relationship to Furazan Derivatives

The furazan (1,2,5-oxadiazole) ring is a key structural feature that distinguishes this compound. Furazans are known to possess diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. The presence of the methyl group at the 4-position of the furazan ring may influence both the electronic properties and the lipophilicity of the molecule.

Comparison with Piperidine-Containing Compounds

The piperidine moiety in N-(4-Methyl-furazan-3-ylmethyl)-2-piperidin-4-yl-acetamide hydrochloride shares structural similarities with other piperidine-containing compounds that have demonstrated bioactivity. For example, several piperidine derivatives have shown activity as:

Structural Comparison with Known Bioactive Compounds

Table 2 presents a comparison between N-(4-Methyl-furazan-3-ylmethyl)-2-piperidin-4-yl-acetamide hydrochloride and structurally related compounds with known biological activities.

Structure-Activity Relationship Considerations

Key Structural Elements Affecting Activity

When considering potential structure-activity relationships for N-(4-Methyl-furazan-3-ylmethyl)-2-piperidin-4-yl-acetamide hydrochloride, several structural features merit attention:

-

The methyl substituent on the furazan ring may influence the electronic properties and lipophilicity of the molecule, potentially affecting binding interactions with target proteins.

-

The methylene linker between the furazan and the amide nitrogen provides flexibility that could be important for optimal binding conformations.

-

The piperidine ring conformation and the positioning of the basic nitrogen could play critical roles in potential receptor interactions.

Comparison with Similar Bioactive Compounds

Studies on related compounds provide insights into potential structure-activity relationships. For example, research on benzofuran-3-yl-(indol-3-yl)maleimides with piperidine rings showed that compounds containing pyridyl and pyrazyl groups demonstrated enhanced activity as GSK-3β inhibitors, with IC50 values as low as 4 nM . This suggests that nitrogen-containing heterocyclic substituents can significantly enhance binding affinity to certain enzyme targets.

Similarly, structure-activity relationship studies of azole-based compounds have shown that the position and nature of substituents on the azole ring can dramatically affect binding affinity and selectivity for target proteins .

Future Research Directions

Synthesis Optimization

Future research could focus on optimizing the synthesis of N-(4-Methyl-furazan-3-ylmethyl)-2-piperidin-4-yl-acetamide hydrochloride to improve yield and purity. Alternative synthetic routes that reduce the number of steps or utilize more readily available starting materials could be explored.

Biological Activity Screening

Comprehensive screening of N-(4-Methyl-furazan-3-ylmethyl)-2-piperidin-4-yl-acetamide hydrochloride against a wide range of biological targets would be valuable to identify its potential applications. This could include:

-

Kinase inhibition assays

-

Receptor binding studies

-

Cell-based functional assays

-

Antimicrobial activity screening

Structure-Activity Relationship Studies

Development of structural analogues with systematic modifications could provide valuable insights into structure-activity relationships. Key modifications might include:

-

Varying the substituent on the furazan ring

-

Modifying the linker length between the furazan and amide

-

Introducing substituents on the piperidine ring

-

Exploring alternative salt forms

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume